N-(3-Aminophenyl)-2-(3-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(3-fluorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-10-3-1-6-13(7-10)19-9-14(18)17-12-5-2-4-11(16)8-12/h1-8H,9,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAUJRKOPBPSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Bromoacetyl Bromide Intermediate
Formation of N-(3-Aminophenyl)bromoacetamide
The synthesis begins with the reaction of 3-aminophenylamine (1.0 equiv) and bromoacetyl bromide (1.2 equiv) in dichloromethane (DCM) at room temperature. Potassium carbonate (K₂CO₃, 1.2 equiv) is employed as a base to neutralize HBr generated during the reaction. The intermediate, N-(3-aminophenyl)bromoacetamide, precipitates within 10 minutes and is isolated via filtration.
Reaction Conditions:
Nucleophilic Substitution with 3-Fluorophenol
The bromoacetamide intermediate is subsequently reacted with 3-fluorophenol (1.0 equiv) in acetone under reflux. Potassium iodide (KI, catalytic) facilitates the nucleophilic displacement of bromide by the phenoxide ion. After 2 hours, the mixture is concentrated, and the product is recrystallized from ethyl acetate to yield N-(3-aminophenyl)-2-(3-fluorophenoxy)acetamide.
Optimized Parameters:
Table 1. Two-Step Synthesis Performance
| Step | Solvent | Base/Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromoacetamide formation | DCM | K₂CO₃ | 25°C | 90 |
| Phenoxy substitution | Acetone | KI/K₂CO₃ | 56°C | 82 |
Alternative Route via Pd/C-Catalyzed Hydrogenation
Synthesis of N-(3-Acetylaminophenyl)-2-(3-fluorophenoxy)acetamide
A patent-derived method (CN109824537A) involves protecting the amine group prior to phenoxy substitution. 3-Aminophenylamine is acetylated with acetic anhydride in ethyl acetate, yielding N-(3-acetylaminophenyl)acetamide. This intermediate is brominated using N-bromosuccinimide (NBS) in DCM under nitrogen, followed by AlCl₃-catalyzed Friedel-Crafts acetylation to introduce the 3-fluorophenoxy group.
Critical Steps:
- Acetylation: 3-Aminophenylamine (1.0 equiv) + acetic anhydride (1.5 equiv) in ethyl acetate, 0°C, 1 hour (Yield: 88%).
- Bromination: NBS (1.1 equiv) in DCM, ice bath, 2 hours (Yield: 76%).
- Friedel-Crafts Reaction: AlCl₃ (1.5 equiv) in DCM, chloroacetyl chloride (1.2 equiv), 25°C, 3 hours (Yield: 79%).
Deprotection via Catalytic Hydrogenation
The acetyl-protected intermediate undergoes hydrogenation with 5% Pd/C in ethanol under H₂ (1 atm) at 60°C for 4 hours. Triethylamine (1.0 equiv) is added to scavenge HCl, and the product is purified via recrystallization from a toluene-ethyl acetate mixture.
Key Parameters:
Table 2. Hydrogenation Route Performance
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Acetylation | Acetic anhydride | 0°C, 1 hour | 88 |
| Bromination | NBS | DCM, ice bath | 76 |
| Friedel-Crafts | AlCl₃ | 25°C, 3 hours | 79 |
| Hydrogenation | Pd/C, H₂ | 60°C, 4 hours | 85 |
Comparative Analysis of Synthesis Routes
Yield and Scalability
The two-step method offers a shorter synthesis time (total ~3 hours) but requires careful handling of bromoacetyl bromide, a lachrymator. In contrast, the hydrogenation route provides higher overall yield (85% vs. 82%) but involves four steps and costly catalysts like Pd/C.
Purification Challenges
Analytical Characterization
Spectroscopic Data
Industrial-Scale Production Insights
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-(3-fluorophenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Compounds with substituted fluorine atoms.
Scientific Research Applications
N-(3-Aminophenyl)-2-(3-fluorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-(3-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
Phenoxy Acetamide Derivatives
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38): Exhibited potent anticancer activity against HCT-1, SF268, and MCF-7 cell lines. The sulfonylquinazoline group enhances hydrophilicity and target binding, contrasting with the 3-fluorophenoxy group in the target compound, which may prioritize lipophilicity and membrane permeability .
- 2-(2-Fluorophenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}acetamide (7d): Demonstrated high cytotoxicity (IC₅₀ = 1.8 µM) against Caco-2 cells. The 2-fluorophenoxy group in this compound versus the 3-fluorophenoxy group in the target compound suggests positional isomerism significantly impacts target affinity .
Antimicrobial Acetamides
- 2-(4-Benzo[d]thiazol-5-ylsulfonylpiperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47): Active against gram-positive bacteria (e.g., S. aureus). The benzo[d]thiazole-sulfonyl-piperazine substituent introduces bulk and hydrogen-bonding capacity, differing from the simpler 3-fluorophenoxy group in the target compound, which may limit broad-spectrum antimicrobial activity .
Role of Fluorine Substitution
- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX): A SARS-CoV-2 main protease inhibitor with a pyridine ring and cyanophenyl group. The fluorine in the target compound’s 3-fluorophenoxy group may enhance metabolic stability compared to cyano or pyridine substituents, as fluorine reduces susceptibility to oxidative degradation .
- In contrast, the 3-fluorophenoxy group offers moderate electronegativity without excessive reactivity .
Influence of Amino Groups
- N-(4-(Benzothiazole-2-yl)phenyl)benzenesulfonamides: The meta-aminophenyl group in these compounds improved binding to sulfonamide targets. The 3-aminophenyl group in the target compound may similarly facilitate hydrogen bonding with enzymes or receptors, though its activity profile depends on coupled substituents .
- N-(4-Hydroxyphenethyl)acetamide (2): Showed moderate cytotoxicity (38.3% mortality at 0.1 mg/mL). The absence of a phenoxy group in this compound underscores the importance of the 3-fluorophenoxy moiety in the target compound for directing bioactivity .
Physicochemical and Structural Comparisons
Table 1: Key Properties of Selected Acetamides
*Predicted using ChemDraw.
Biological Activity
N-(3-Aminophenyl)-2-(3-fluorophenoxy)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an amino group, a fluorophenoxy group, and an acetamide backbone. The structural formula can be represented as follows:
This compound's design allows for various chemical interactions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenoxy group facilitates hydrophobic interactions. This dual interaction mechanism suggests potential applications in enzyme inhibition and receptor modulation, which are critical for therapeutic effects.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis and autophagy in cancer cell lines, leading to cell death. A notable lead compound demonstrated high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) models .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition at certain concentrations. Minimum Inhibitory Concentration (MIC) studies reveal that modifications in the chemical structure can enhance or diminish antimicrobial effectiveness .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings regarding structural modifications and their impact on activity:
| Compound Variation | Structural Modification | Biological Activity Impact |
|---|---|---|
| Original Compound | This compound | High activity against cancer cells |
| Variation 1 | Substitution with methoxy group | Reduced potency |
| Variation 2 | Addition of thiazole ring | Enhanced anticancer activity |
| Variation 3 | Fluorine substitution | Improved hydrophobic interactions |
These findings highlight the importance of specific substitutions in enhancing or reducing the biological efficacy of the compound.
Case Studies
- In Vitro Studies : A study focusing on N-(4-Aminophenyl)-2-(3-fluorophenoxy)acetamide demonstrated its ability to inhibit tumor growth significantly in xenograft models. The compound led to a notable reduction in tumor size through mechanisms involving apoptosis and autophagy induction .
- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties against K. pneumoniae, revealing that structural modifications could enhance MIC values significantly compared to parent compounds .
Q & A
Q. What are the standard synthetic routes for N-(3-Aminophenyl)-2-(3-fluorophenoxy)acetamide?
The compound is synthesized via a coupling reaction between 3-aminophenol and 3-fluorophenoxyacetic acid. Typical conditions involve using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM). The reaction proceeds at room temperature with stirring, followed by purification via recrystallization or column chromatography to achieve >95% purity .
Q. Which analytical techniques are used to confirm the structure and purity of this compound?
- 1H/13C NMR : Confirms proton and carbon environments (e.g., aromatic protons at δ 6.8–7.2 ppm, acetamide carbonyl at δ 168–170 ppm).
- HPLC : Assesses purity (>98% purity threshold for biological assays).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 289.12).
- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Q. What biological activities are reported for structurally related phenoxyacetamides?
Analogous compounds exhibit:
- Anticancer activity : IC50 values of 10–20 µM against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines .
- Anticonvulsant effects : ED50 of 15 mg/kg in rodent seizure models via modulation of GABAergic pathways .
- Anti-inflammatory activity : COX-2 inhibition (IC50 ~5 µM) in macrophage assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Key parameters include:
- Solvent selection : Dichloromethane (DCM) vs. toluene for better solubility of intermediates.
- Catalyst loading : DMAP (5–10 mol%) to accelerate acylation.
- Temperature control : Elevated temperatures (40–50°C) for faster kinetics but may require reflux setups.
- Stoichiometry : 1.2:1 molar ratio of acid to amine to minimize side products.
- In-line monitoring : TLC or FTIR to track reaction progression .
Q. What structural modifications enhance biological activity in phenoxyacetamide derivatives?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., -F at para position) improve receptor binding affinity by 2–3 fold .
- Methyl substituents on the phenoxy ring increase lipophilicity (logP >2.5), enhancing blood-brain barrier penetration for CNS targets .
- Amino group positioning : Meta substitution on the phenyl ring optimizes hydrogen bonding with enzymatic active sites (e.g., COX-2) .
Q. How can contradictions in reported biological data be resolved experimentally?
- Orthogonal assays : Compare MTT cytotoxicity data with caspase-3 activation assays to confirm apoptosis vs. cytostatic effects.
- Target validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding to proposed targets (e.g., GABA receptors).
- Cell-line specificity : Test across multiple cancer lines (e.g., HCT-116 vs. PC-3) to identify tissue-selective activity .
Q. What computational strategies predict interactions between this compound and biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR) or GABA-A receptors (PDB: 6HUP), focusing on hydrogen bonds with Ser530 or π-π stacking with Phe200.
- Molecular dynamics (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns simulations.
- QSAR models : Train models using descriptors like polar surface area (PSA) and molar refractivity to predict bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
